molecular formula C13H22N4O2S B7634560 (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide

(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide

Cat. No. B7634560
M. Wt: 298.41 g/mol
InChI Key: MHWPBFLKLTXKLZ-VIFPVBQESA-N
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Description

(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide, also known as ETDP, is a compound that has been extensively studied for its potential use in scientific research. This compound is a thiazole derivative that has shown promising results in various applications, including the treatment of cancer, inflammation, and bacterial infections.

Scientific Research Applications

(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has been extensively studied for its potential use in scientific research. One of the main applications of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide is in the treatment of cancer. Studies have shown that (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has also been shown to have anti-inflammatory and antibacterial properties, making it a potential candidate for the treatment of inflammatory diseases and bacterial infections.

Mechanism of Action

The mechanism of action of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide is not fully understood. However, studies have shown that (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide inhibits the activity of various enzymes and proteins involved in cancer cell proliferation, inflammation, and bacterial growth. (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has been shown to have various biochemical and physiological effects. Studies have shown that (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide can inhibit the activity of various enzymes and proteins involved in cancer cell proliferation, inflammation, and bacterial growth. (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has been shown to reduce inflammation and bacterial growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide in lab experiments is its potent anti-cancer, anti-inflammatory, and antibacterial properties. (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has been shown to be effective against various cancer cell lines, making it a potential candidate for the treatment of cancer. (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has also been shown to have anti-inflammatory and antibacterial properties, making it a potential candidate for the treatment of inflammatory diseases and bacterial infections. However, one of the limitations of using (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide in lab experiments is its potential toxicity. Further studies are needed to determine the toxicological profile of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide.

Future Directions

There are several future directions for the study of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide. One of the main directions is the development of novel (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide derivatives with improved potency and selectivity. Another direction is the investigation of the toxicological profile of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide and its derivatives. Furthermore, the potential use of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide in combination with other anti-cancer, anti-inflammatory, and antibacterial agents should be explored. Finally, the efficacy of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide in animal models should be further investigated to determine its potential use in clinical trials.
Conclusion:
In conclusion, (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide is a thiazole derivative that has shown promising results in various scientific research applications, including the treatment of cancer, inflammation, and bacterial infections. The synthesis method for (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has been optimized to produce high yields of pure (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide, making it suitable for large-scale synthesis. The mechanism of action of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide is not fully understood, but studies have shown that it inhibits the activity of various enzymes and proteins involved in cancer cell proliferation, inflammation, and bacterial growth. (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has also been shown to have various biochemical and physiological effects. While (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has several advantages for lab experiments, its potential toxicity should be further investigated. Finally, there are several future directions for the study of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide, including the development of novel (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide derivatives, investigation of the toxicological profile of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide, and the potential use of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide in combination with other agents.

Synthesis Methods

The synthesis method for (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide involves the reaction of 5-ethyl-2-mercaptobenzothiazole with N,N-dimethylpropionamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. This method has been optimized to produce high yields of pure (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide, making it suitable for large-scale synthesis.

properties

IUPAC Name

(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2S/c1-5-10-8-15-11(20-10)6-7-14-13(19)16-9(2)12(18)17(3)4/h8-9H,5-7H2,1-4H3,(H2,14,16,19)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWPBFLKLTXKLZ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)CCNC(=O)NC(C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN=C(S1)CCNC(=O)N[C@@H](C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide

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